Ethyl 3,4-difluoro-5-hydroxybenzoate
Description
Ethyl 3,4-difluoro-5-hydroxybenzoate is an aromatic ester featuring a benzoate backbone substituted with two fluorine atoms at the 3- and 4-positions and a hydroxyl group at the 5-position.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
ethyl 3,4-difluoro-5-hydroxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4,12H,2H2,1H3 |
InChI Key |
CGJNFDBJSRGSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Mthis compound
- Molecular Formula : C₈H₆F₂O₃
- Molecular Weight : 188.13 g/mol
- Storage : Requires refrigeration (2–8°C), indicating thermal sensitivity.
- Key Differences: The methyl ester reduces molecular weight by ~14 g/mol compared to the ethyl derivative (calculated molecular weight: 202.13 g/mol for ethyl).
Ethyl 2,3,4,5-Tetrafluorobenzoate
- Molecular Formula : C₉H₆F₄O₂
- Molecular Weight : 222.14 g/mol (calculated).
- Key Differences: Additional fluorines at the 2- and 5-positions increase electronegativity, likely enhancing resistance to electrophilic substitution reactions.
Ethyl 2,4,5-Trifluorobenzoylacetate
- Molecular Formula : C₁₁H₉F₃O₄
- Molecular Weight : 262.18 g/mol (calculated).
- Key Differences :
- Acetyl group introduces a ketone functionality, increasing reactivity in nucleophilic additions.
- Trifluoro substitution may enhance thermal stability compared to difluoro analogs.
Ethyl 2,3-Dicyano-3-Phenylpropanoate
- Molecular Formula : C₁₂H₁₀N₂O₂
- Key Differences: Cyano groups are strong electron-withdrawing substituents, drastically altering electronic properties and reactivity compared to fluorine or hydroxyl groups.
Data Table: Structural and Physical Properties
Research Findings and Implications
- Fluorination Impact : Increasing fluorine atoms correlates with higher electronegativity and stability but may reduce solubility in polar solvents. This compound’s balance of two fluorines and a hydroxyl group could optimize both stability and solubility for drug delivery .
- Ester Group Influence : Ethyl esters generally exhibit greater lipophilicity than methyl analogs, favoring passive diffusion in biological systems. However, methyl esters may degrade faster due to shorter alkyl chains .
- Functional Group Reactivity: Hydroxyl groups (as in the target compound) enable hydrogen bonding, enhancing interactions in catalytic or biological environments. Cyano or acetyl groups (in other analogs) shift reactivity toward nucleophilic or condensation reactions .
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